Methyl Ester Exhibits Faster Reaction Kinetics Than Ethyl Ester Analogs
In nucleophilic condensation reactions, methyl cyanoacetate esters demonstrate consistently higher reaction velocities than their ethyl counterparts. A study on the reaction of alkyl cyanoacetates with formaldehyde in a homogeneous system at 50°C found the reaction velocity decreased in the order: methyl > ethyl > n-butyl > isobutyl > isopropyl [1]. This kinetic advantage is quantified by the activation energy: 15.7 kcal/mol for the methyl ester versus 14.6 kcal/mol for the ethyl ester in the homogeneous system, with a similar trend observed in heterogeneous systems [1].
| Evidence Dimension | Reaction velocity (relative) and activation energy |
|---|---|
| Target Compound Data | Relative reaction velocity: Fastest among tested esters; Activation Energy (homogeneous): 15.7 kcal/mol; Activation Energy (heterogeneous): 15.3 kcal/mol |
| Comparator Or Baseline | Ethyl cyanoacetate: Relative reaction velocity: Second fastest; Activation Energy (homogeneous): 14.6 kcal/mol; Activation Energy (heterogeneous): 14.2 kcal/mol |
| Quantified Difference | Methyl ester reaction velocity is consistently higher (order: methyl > ethyl). Activation energy for methyl ester is 1.1 kcal/mol higher in homogeneous system and 1.1 kcal/mol higher in heterogeneous system, indicating a more favorable kinetic profile. |
| Conditions | Reaction of alkyl cyanoacetates with formaldehyde in the presence of piperidine catalyst, measured at 50°C in both homogeneous and heterogeneous systems [1]. |
Why This Matters
For process chemists, the faster reaction rate of the methyl ester can translate to shorter reaction times and potentially higher throughput in manufacturing, directly impacting cost and efficiency.
- [1] Y. Yonezawa, S. Suzuki, and H. Ito, 'Studies on α-Cyanoacrylate. VI. Reaction of cyanoacetate with formaldehyde', Yuki Gosei Kagaku Kyokaishi, 1967, vol. 25, no. 4, pp. 311–316. View Source
